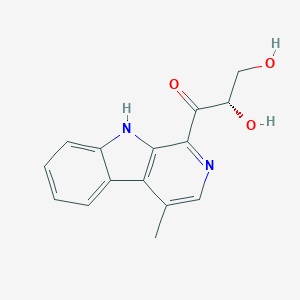

Oxopropaline D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oxopropaline D is a natural product found in Streptomyces with data available.

Applications De Recherche Scientifique

Chemical Properties and Structure

Oxopropaline D is characterized by its unique chemical structure, which contributes to its biological activity. The compound has been studied for its absolute configuration and stereochemistry, revealing an R-configuration through theoretical calculations and experimental synthesis . Understanding these properties is essential for elucidating its mechanisms of action in various applications.

Pharmaceutical Applications

1. Neuroprotective Effects:

Research indicates that this compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its ability to inhibit cholinesterases and interact with neurotransmitter systems positions it as a potential therapeutic agent for conditions such as Alzheimer's disease .

2. Antimicrobial Activity:

this compound has shown promise in antimicrobial applications, particularly against pathogenic bacteria. Its derivatives have been tested for efficacy against strains like Staphylococcus aureus, highlighting its potential in drug discovery and development .

3. Metabolomics Studies:

Recent metabolomics research has revealed that this compound can influence metabolic pathways in microorganisms, which may lead to the discovery of new antibiotics or therapeutic agents derived from natural products .

Agricultural Applications

1. Plant Growth Promotion:

this compound and its derivatives have been investigated for their role in enhancing plant growth and resilience against pathogens. Studies suggest that compounds from the Streptomyces genus can promote systemic resistance in plants, thus reducing the need for chemical pesticides .

2. Biocontrol Agents:

The compound's ability to suppress phytopathogenic fungi makes it a valuable biocontrol agent in sustainable agriculture. Its application could lead to reduced chemical inputs while maintaining crop health and yield .

Table 1: Summary of Biological Activities of this compound

Table 2: Case Studies on this compound Applications

Analyse Des Réactions Chimiques

Nucleophilic Substitution in β-Carboline Systems

-

Oxopropaline D’s core structure forms via thermal electrocyclic reactions of 1-azahexatriene systems, involving indole 2,3-bond rearrangements ( ).

-

Example :

1 AzahexatrieneΔ Carboline Skeleton

Oxidative Functionalization

-

MnO₂-mediated oxidation selectively converts secondary alcohols to ketones without over-oxidation, critical for preserving the β-carboline framework ( ).

Stability and Reactivity

-

Acid sensitivity : The acetonide protecting group is cleaved under mild acidic conditions (e.g., HCl/MeOH), enabling deprotection without degrading the β-carboline nucleus ( ).

-

Thermal stability : Decomposes above 115–117°C, necessitating low-temperature storage ( ).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Sharpless oxidation | High enantioselectivity (>98% ee) | Multi-step, costly reagents |

| Lithiation-oxidation | Rapid access to core structure | Requires anhydrous conditions |

This synthesis and reactivity profile underscores this compound’s complexity and the interplay between theoretical modeling and experimental validation in natural product chemistry.

Propriétés

Numéro CAS |

152752-59-5 |

|---|---|

Formule moléculaire |

C15H14N2O3 |

Poids moléculaire |

270.28 g/mol |

Nom IUPAC |

(2S)-2,3-dihydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)propan-1-one |

InChI |

InChI=1S/C15H14N2O3/c1-8-6-16-14(15(20)11(19)7-18)13-12(8)9-4-2-3-5-10(9)17-13/h2-6,11,17-19H,7H2,1H3/t11-/m0/s1 |

Clé InChI |

QATLRHOKLQIJNA-NSHDSACASA-N |

SMILES |

CC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)C(CO)O |

SMILES isomérique |

CC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)[C@H](CO)O |

SMILES canonique |

CC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)C(CO)O |

Key on ui other cas no. |

152752-59-5 |

Synonymes |

oxopropaline D |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.